N-benzyl-5-bromo-2-(trifluoromethyl)aniline

Catalog No.
S8411915
CAS No.
M.F
C14H11BrF3N
M. Wt
330.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-5-bromo-2-(trifluoromethyl)aniline

Product Name

N-benzyl-5-bromo-2-(trifluoromethyl)aniline

IUPAC Name

N-benzyl-5-bromo-2-(trifluoromethyl)aniline

Molecular Formula

C14H11BrF3N

Molecular Weight

330.14 g/mol

InChI

InChI=1S/C14H11BrF3N/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2

InChI Key

JZAXKGZVCKHCIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)C(F)(F)F

N-benzyl-5-bromo-2-(trifluoromethyl)aniline is an aromatic compound characterized by a benzyl group attached to an aniline ring, which is further substituted with a bromine atom and a trifluoromethyl group. Its molecular formula is C10_{10}H8_{8}BrF3_3N, indicating the presence of multiple functional groups that contribute to its chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents targeting hepatitis C virus proteases .

, including:

  • Electrophilic Aromatic Substitution: The bromine atom on the aniline ring can participate in further substitution reactions.
  • Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, potentially altering the compound's reactivity.
  • Nucleophilic Substitution: The compound may also engage in nucleophilic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl group .

The primary biological activity of N-benzyl-5-bromo-2-(trifluoromethyl)aniline lies in its interaction with viral enzymes, particularly the hepatitis C virus NS3 protease. This compound has been shown to inhibit the function of this enzyme, disrupting the viral life cycle and preventing replication within host cells. Such inhibition can lead to a decrease in viral load and potentially slow the progression of hepatitis C infections .

The synthesis of N-benzyl-5-bromo-2-(trifluoromethyl)aniline typically involves several steps:

  • Starting Material Preparation: Begin with 2-(trifluoromethyl)aniline.
  • Bromination: The aniline undergoes bromination to introduce the bromine atom at the 5-position.
  • Benzylation: The resulting bromo-aniline is then treated with benzyl chloride to introduce the benzyl group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

N-benzyl-5-bromo-2-(trifluoromethyl)aniline has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing antiviral drugs targeting hepatitis C virus proteases.
  • Chemical Synthesis: This compound is utilized as an intermediate in synthesizing more complex organic molecules.
  • Research

Studies on N-benzyl-5-bromo-2-(trifluoromethyl)aniline have focused on its interactions with various biological targets:

  • Enzyme Inhibition: The compound's ability to inhibit NS3 protease has been extensively studied, showcasing its potential in antiviral therapy.
  • Cellular Effects: Research indicates that this compound may influence cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Several compounds share structural similarities with N-benzyl-5-bromo-2-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-nitrobenzotrifluorideLacks benzyl groupContains nitro group instead of bromine
4-Nitro-α,α,α-trifluoro-o-toluidineDifferent substitution patternContains a nitro group at a different position
4-AminobenzotrifluorideLacks nitro groupSimilar trifluoromethyl substitution
5-Bromo-2-(trifluoromethyl)anilineNo benzyl groupDirectly comparable as it shares bromine and trifluoromethyl groups

Uniqueness

N-benzyl-5-bromo-2-(trifluoromethyl)aniline stands out due to its combination of structural features: the presence of both a benzyl group and a trifluoromethyl substituent enhances its chemical stability and reactivity. This unique profile makes it particularly valuable in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds that may lack one or more of these functional groups .

IUPAC Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is N-benzyl-5-bromo-2-(trifluoromethyl)aniline, reflecting its substitution pattern:

  • A benzene ring (aniline) with a bromine atom at position 5 and a trifluoromethyl group at position 2.
  • A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of the aniline moiety.

The molecular formula is C₁₄H₁₁BrF₃N, with a molar mass of 330.14 g/mol.

Molecular Structure Analysis

X-ray Crystallography

While X-ray crystallographic data for N-benzyl-5-bromo-2-(trifluoromethyl)aniline is not explicitly reported in the literature, analogous structures such as N-benzyl-4-bromo-2-(trifluoromethyl)aniline (PubChem CID 60792374) provide insights into bond lengths and angles. Key structural features include:

  • Bond lengths: C-Br (1.89 Å), C-CF₃ (1.53 Å), and N-CH₂ (1.47 Å).
  • Dihedral angles: The benzyl group forms a ~45° angle with the aniline ring, minimizing steric hindrance.

Density Functional Theory (DFT) Calculations

DFT studies on related trifluoromethyl-substituted anilines predict:

  • Electrostatic potential: High electron density at the nitrogen atom due to resonance with the benzyl group.
  • HOMO-LUMO gap: ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.32–7.25 (m, 5H, benzyl aromatic protons).
    • δ 6.98 (d, J = 8.4 Hz, 1H, H-6).
    • δ 6.75 (s, 1H, H-3).
    • δ 4.38 (s, 2H, N-CH₂).
  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 148.2 (C-1), 137.8 (C-2, q, J = 32.5 Hz, CF₃).
    • δ 122.5 (C-5, Br-substituted), 128.9–127.1 (benzyl carbons).
  • ¹⁹F NMR (565 MHz, CDCl₃):

    • δ -63.7 (s, 3F, CF₃).

Infrared (IR) Spectroscopy

  • Key bands:
    • 3370 cm⁻¹ (N-H stretch).
    • 1320 cm⁻¹ (C-F asymmetric stretch).
    • 1165 cm⁻¹ (C-Br vibration).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 329.0031 [M]⁺ (calc. 329.0027 for C₁₄H₁₁BrF₃N).

UV-Vis Spectroscopy

  • λₘₐₓ: 265 nm (π→π* transition of aromatic system).

Nitro Reduction Pathways from Halogenated Nitrobenzene Precursors

The reduction of halogenated nitroarenes to anilines must balance catalytic activity with halogen retention. Palladium on carbon (Pd/C) paired with hydrazine hydrate has emerged as a dominant system, offering tunable selectivity through reaction conditions. In sealed environments under microwave irradiation (120°C, 6 psi), 5-bromo-2-nitrobenzotrifluoride undergoes complete reduction to 5-bromo-2-(trifluoromethyl)aniline in 95% yield [1] [3]. Open reflux conditions instead favor selective nitro reduction without dehalogenation, achieving 98% conversion in 5 minutes [1].

Iron-based catalysts provide a low-cost alternative. γ-Fe₂O₃-supported mesoporous carbon (γ-Fe₂O₃/MC) facilitates chemoselective hydrogenation of bromonitrobenzenes using hydrazine hydrate, achieving 100% yield of halogenated anilines without dehalogenation [4]. Comparative studies reveal Pd/C excels in substrates with ortho-substituted halogens, while γ-Fe₂O₃/MC tolerates electron-withdrawing groups like trifluoromethyl [4].

Table 1. Nitro Reduction Methods for Halogenated Substrates

CatalystConditionsYield (%)Dehalogenation (%)
10% Pd/CN₂H₄·H₂O, MeOH, 120°C [1]95<2
γ-Fe₂O₃/MCN₂H₄·H₂O, H₂O, 80°C [4]1000
TrichlorosilaneHSiCl₃, Et₃N, Flow [2]895

Benzylation Strategies: Nucleophilic Substitution vs. Buchwald-Hartwig Amination

Benzylation of 5-bromo-2-(trifluoromethyl)aniline presents competing pathways. Nucleophilic substitution employs benzyl halides under basic conditions (K₂CO₃, DMF, 80°C), but the electron-withdrawing trifluoromethyl group deactivates the amine, necessitating harsh conditions that risk halogen displacement [1]. In contrast, Buchwald-Hartwig amination couples aryl bromides with benzylamines using Pd(OAc)₂/Xantphos, enabling C–N bond formation under milder conditions (90°C, toluene) [3]. This method achieves 85% yield while preserving bromine and trifluoromethyl groups [3].

Table 2. Benzylation Efficiency Comparison

MethodCatalystTemp (°C)Yield (%)Side Products
Nucleophilic SubstitutionNone8062Dehalogenated byproducts (15%)
Buchwald-HartwigPd(OAc)₂/Xantphos9085<5% homocoupling

Regioselective Bromination and Trifluoromethylation Techniques

Introducing bromine and trifluoromethyl groups ortho to the nitro/amine group demands directed metalation. For 2-nitrobenzotrifluoride, lithium-halogen exchange at −78°C followed by quenching with Br₂ yields 5-bromo-2-nitrobenzotrifluoride (78% yield) [5]. Trifluoromethylation via Ullmann coupling employs CuI/1,10-phenanthroline, inserting CF₃ at the ortho position with 80% efficiency [5]. Computational studies indicate the CF₃ group’s electron-withdrawing nature directs electrophilic bromination to the para position [5].

Catalytic Systems for Sequential Functionalization

Tandem catalysis streamlines multi-step synthesis. A Pd/C–γ-Fe₂O₃/MC hybrid system first reduces 5-bromo-2-nitrobenzotrifluoride under microwave irradiation, then facilitates benzylation via in situ generated Pd(0) species [1] [4]. This one-pot approach achieves 73% overall yield, eliminating intermediate purification. Catalyst recycling tests show <10% activity loss after five cycles for γ-Fe₂O₃/MC [4], while Pd/C deactivates faster due to benzylamine coordination [1].

Table 3. Sequential Functionalization Performance

Step SequenceCatalystsOverall Yield (%)Purity (%)
Reduction → BenzylationPd/C + γ-Fe₂O₃/MC7398
Bromination → ReductionCuI + Pd/C6595

The reductive amination of N-benzyl-5-bromo-2-(trifluoromethyl)aniline demonstrates significant solvent-dependent variations in reaction efficiency and selectivity. Polar aprotic solvents consistently outperform protic and non-polar alternatives, with dimethyl sulfoxide (DMSO) achieving the highest conversion yields of 88% under optimized conditions [1] [2]. The exceptional performance of DMSO stems from its ability to stabilize both the imine intermediate and the protonated amine product through strong solvation interactions, while simultaneously facilitating the dissociation of reducing agents [1] [2].

Dimethylformamide (DMF) emerges as the second most effective solvent, delivering 85% yield with a selectivity ratio of 12.5:1 for the desired N-benzylated product over competing side reactions [1] [2]. The superior performance of DMF relative to other solvents correlates with its high dielectric constant (36.7) and its capacity to solubilize both electron-deficient anilines and hydride sources effectively [1] [2]. Mechanistic studies reveal that DMF coordinates to the carbonyl carbon of aldehydes, enhancing electrophilicity and accelerating imine formation rates by a factor of 2.1 compared to less polar solvents [1] [3].

Temperature-controlled experiments demonstrate that acetonitrile provides intermediate performance with 82% yield, attributed to its moderate polarity and excellent miscibility with trimethylsilyl chloride (TMSCl) co-catalysts [1] [2]. The presence of TMSCl in acetonitrile generates a more reactive silyl-activated carbonyl species, reducing reaction times from 8 hours to 3.2 hours while maintaining high selectivity [1] [3]. Tetrahydrofuran (THF) shows diminished efficacy (76% yield) due to its lower dielectric constant and reduced ability to stabilize charged transition states [1] [2].

SolventPolarity IndexDielectric ConstantReductive Amination Yield (%)Selectivity RatioReaction Time (hours)Side Product Formation (%)
DMF6.436.78512.52.58
THF4.07.6769.83.012
MeOH5.132.7728.24.515
CH₂Cl₂3.18.9687.15.018
Acetonitrile5.837.58211.33.210
Toluene2.42.4454.28.025
DMSO7.246.78814.12.06

Protic solvents exhibit markedly inferior performance, with methanol yielding only 72% of the desired product [1] [2]. The hydrogen bonding interactions between methanol and the electron-deficient aniline substrate compete with productive imine formation, resulting in extended reaction times and increased formation of N-acetylated byproducts [1] [3]. Dichloromethane, despite its widespread use in organic synthesis, provides suboptimal results (68% yield) due to its low polarity and limited capacity to stabilize ionic intermediates [1] [2].

The most dramatic solvent effect is observed with toluene, which delivers only 45% yield after 8 hours of reaction time [1] [2]. This poor performance reflects the inability of non-polar solvents to adequately solvate the polar transition states involved in both imine formation and subsequent hydride reduction steps [1] [2]. The elevated side product formation (25%) in toluene primarily consists of unreacted starting materials and hydrogenolysis products resulting from competing reduction of the aromatic halogen substituents [1] [2].

Computational studies employing density functional theory (DFT) calculations at the M06/6-311++G(d,p) level confirm that polar aprotic solvents lower the activation energy for imine formation by 3.2-4.7 kcal/mol compared to non-polar alternatives [4] [5]. The stabilization arises from specific solvation of the developing partial charges in the transition state, with the nitrogen lone pair of DMF and DMSO providing particularly effective electrostatic stabilization [4] [5]. These findings align with experimental observations showing accelerated reaction kinetics in high-dielectric-constant solvents [1] [2].

Temperature-Dependent Selectivity in Multi-Halogen Systems

Temperature control represents a critical parameter in governing the selectivity of reactions involving N-benzyl-5-bromo-2-(trifluoromethyl)aniline, particularly in processes where multiple halogen substituents compete for activation or elimination. Systematic temperature studies reveal that the trifluoromethyl group exhibits superior thermal stability compared to the bromine substituent, with retention percentages of 98% and 95% respectively at 0°C [6] . This differential stability provides a kinetic window for selective transformations that preserve the electron-withdrawing trifluoromethyl functionality while enabling bromine-selective cross-coupling reactions [6] .

The temperature-dependent selectivity index increases linearly from 2.8 at 0°C to 7.2 at 150°C, reflecting the exponential relationship between thermal energy and bond dissociation processes [6] . Arrhenius analysis of the competing dehalogenation pathways reveals activation energies of 32.1 kcal/mol for C-CF₃ bond cleavage versus 28.4 kcal/mol for C-Br bond activation, establishing a selectivity window of 3.7 kcal/mol that enables preferential bromine functionalization [6] . This energy difference translates to a 600-fold selectivity advantage for bromine activation at 25°C, decreasing to 85-fold at 100°C as thermal energy begins to overcome the kinetic barrier [6] .

Palladium-catalyzed Suzuki-Miyaura coupling reactions demonstrate optimal selectivity at 80°C, where bromine oxidative addition proceeds efficiently while trifluoromethyl elimination remains negligible [6] [8]. At this temperature, the benzyl coupling yield reaches 89% with minimal dehalogenation (8%), representing an optimal balance between reaction rate and selectivity [6] [8]. Temperature elevation to 125°C increases the reaction rate constant to 8.92 min⁻¹ but compromises selectivity due to competing trifluoromethyl elimination, reducing the CF₃ retention to 82% [6] [8].

Temperature (°C)CF₃ Retention (%)Br Retention (%)Selectivity IndexReaction Rate Constant (min⁻¹)Benzyl Coupling Yield (%)Dehalogenation (%)
098952.80.12722
2596923.20.34783
5094883.80.89845
7591844.52.15898
10087785.34.679313
12582716.18.929518
15076637.215.309626

Nickel-catalyzed cross-coupling systems exhibit distinct temperature profiles compared to palladium analogues, with optimal selectivity occurring at 90°C [6] [8]. The higher operating temperature requirement for nickel catalysis reflects the increased activation energy for oxidative addition (27.8 kcal/mol) compared to palladium systems (24.3 kcal/mol) [6] [8]. However, nickel catalysts demonstrate superior functional group tolerance at elevated temperatures, maintaining 65% C-F bond formation yield even at 95°C where palladium systems show significant decomposition [6] [8].

Computational modeling using the M06-2X functional with implicit solvation reveals that temperature-induced conformational changes in the catalyst-substrate complex contribute significantly to selectivity variations [4] [9]. At low temperatures, the substrate adopts a conformation that positions the bromine atom in close proximity to the metal center, favoring oxidative addition [4] [9]. As temperature increases, increased rotational freedom allows alternative binding modes that can activate the trifluoromethyl group through C-F bond polarization [4] [9].

The mechanism of temperature-dependent selectivity involves competing pathways for oxidative addition, with the bromine pathway favored entropically at low temperatures and the trifluoromethyl pathway becoming accessible at higher temperatures through overcoming additional activation barriers [4] [9]. This selectivity crossover occurs at approximately 110°C for palladium systems and 135°C for nickel systems, representing critical temperatures above which trifluoromethyl elimination becomes competitive [4] [9].

Microwave-assisted heating provides an alternative approach to conventional thermal heating, enabling rapid temperature ramping while maintaining precise control over reaction conditions [2] . Under microwave irradiation at 120°C, the reaction time decreases from 4 hours to 15 minutes while maintaining 91% CF₃ retention, demonstrating that rapid heating kinetics can preserve selectivity by minimizing exposure time to decomposition conditions [2] .

Role of Transition Metal Catalysts in C-F Bond Formation

Transition metal catalysts play a pivotal role in facilitating C-F bond formation in N-benzyl-5-bromo-2-(trifluoromethyl)aniline derivatives, with distinct mechanistic pathways operating through different metal centers. Palladium-based catalysts, particularly the Pd(OAc)₂/XantPhos system, demonstrate superior performance with 78% C-F bond formation yield and exceptional functional group tolerance [8] [11]. The bidentate XantPhos ligand provides optimal electronic and steric properties for stabilizing the crucial aryl-palladium-fluoride intermediate, lowering the activation energy for C-F reductive elimination to 24.3 kcal/mol [8] [11].

The mechanism of palladium-catalyzed C-F bond formation proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, initiated by oxidative addition of the aryl bromide to generate a Pd(II)-aryl-bromide complex [8] [11]. Subsequent transmetalation with potassium fluoride or cesium fluoride displaces the bromide ligand, forming the critical Pd(II)-aryl-fluoride intermediate [8] [11]. The rate-determining step involves C-F reductive elimination, which requires careful optimization of ligand electronics to overcome the inherent thermodynamic bias favoring Pd-F bond retention over C-F bond formation [8] [11].

Computational studies using density functional theory (DFT) calculations reveal that the XantPhos ligand stabilizes the C-F reductive elimination transition state through a combination of steric and electronic effects [12] [4]. The wide bite angle (108°) of XantPhos positions the aryl and fluoride ligands in a favorable geometry for bond formation, while the electron-rich phosphine donors increase electron density at palladium, facilitating the reductive elimination process [12] [4]. The calculated activation energy of 24.3 kcal/mol for C-F reductive elimination represents a significant improvement over conventional triphenylphosphine systems (26.5 kcal/mol) [12] [4].

Catalyst SystemC-F Bond Formation Yield (%)Activation Energy (kcal/mol)Turnover NumberSelectivity FactorReaction Temperature (°C)Functional Group Tolerance
Pd(OAc)₂/XantPhos7824.31458.780High
Ni(COD)₂/DPPF6527.8986.290Medium
Cu(OAc)₂/Phenanthroline8222.11629.470High
Pd(PPh₃)₄7126.51187.385Medium
Ni(acac)₂/PCy₃5829.2765.195Low
PdCl₂(PPh₃)₂6925.71026.880Medium
CuI/Bipyridine7423.41288.175High

Nickel-catalyzed C-F bond formation operates through a fundamentally different mechanism involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles [8] [13]. The Ni(COD)₂/DPPF system achieves 65% yield with moderate functional group tolerance, requiring higher reaction temperatures (90°C) due to the increased activation energy for C-F reductive elimination (27.8 kcal/mol) [8] [13]. The higher activation barrier reflects the stronger Ni-F bond compared to Pd-F, requiring additional thermal energy to overcome the thermodynamic preference for fluoride retention [8] [13].

Copper-catalyzed C-F bond formation represents an emerging alternative that operates through distinct Cu(I)/Cu(III) oxidation states [8] [14]. The Cu(OAc)₂/phenanthroline system demonstrates the highest C-F bond formation yield (82%) with excellent functional group tolerance [8] [14]. The success of copper catalysis stems from the weaker Cu-F bond compared to palladium or nickel analogues, facilitating C-F reductive elimination with a reduced activation energy of 22.1 kcal/mol [8] [14]. The phenanthroline ligand provides essential stabilization of the Cu(III) oxidation state while maintaining sufficient lability for efficient catalytic turnover [8] [14].

Mechanistic investigations reveal that copper-catalyzed C-F bond formation proceeds through a Cu(I)/Cu(III) mechanism involving oxidative addition of the aryl halide to Cu(I), followed by fluoride coordination and C-F reductive elimination [8] [14]. The relatively low activation energy for C-F reductive elimination (22.1 kcal/mol) enables efficient catalytic turnover even at moderate temperatures (70°C), contributing to the high selectivity factor of 9.4 [8] [14]. The superior performance of copper catalysts in C-F bond formation reflects the optimal balance between thermodynamic favorability and kinetic accessibility [8] [14].

Advanced ligand design has emerged as a critical factor in optimizing transition metal-catalyzed C-F bond formation [15] [12]. Fluorinated ligands, such as AlPhos (L1), enable room-temperature C-F bond formation through electronic modification of the metal center [15] [12]. The electron-withdrawing fluorine substituents on the ligand backbone increase the electrophilicity of the metal center, facilitating both oxidative addition and reductive elimination steps [15] [12]. This electronic tuning approach has enabled the development of highly efficient catalytic systems operating under mild conditions while maintaining excellent selectivity [15] [12].

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.00270 g/mol

Monoisotopic Mass

329.00270 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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